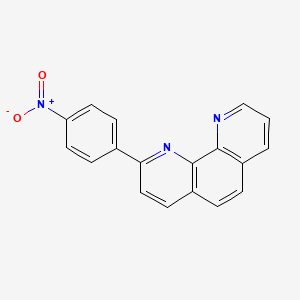![molecular formula C15H13I3O2 B14129739 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol CAS No. 88953-18-8](/img/structure/B14129739.png)
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol is a chemical compound known for its unique structure and properties. It contains multiple iodine atoms and phenolic groups, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol typically involves iodination reactions. One common method includes the iodination of a precursor compound using iodine and an oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the precursor is reacted with iodine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: Similar in structure but contains an isopropylamino group.
4-Hydroxy-3-iodophenylacetic acid: Contains fewer iodine atoms and a different functional group arrangement.
Uniqueness
4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol is unique due to its multiple iodine atoms and specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
88953-18-8 |
|---|---|
分子式 |
C15H13I3O2 |
分子量 |
605.97 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol |
InChI |
InChI=1S/C15H13I3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 |
InChI 键 |
UVHXYIUQZSYHLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C=C1)O)I)C2=CC(=C(C(=C2)I)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
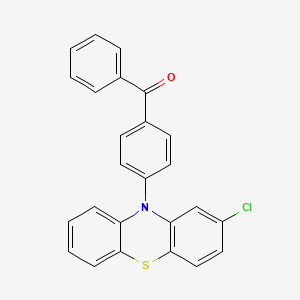
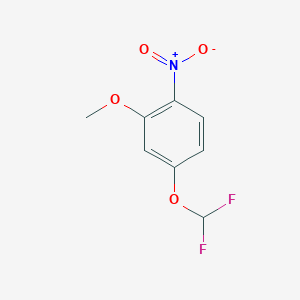
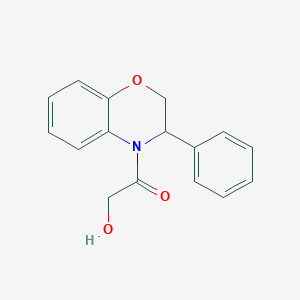
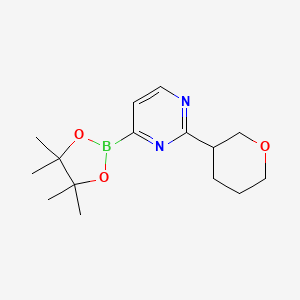
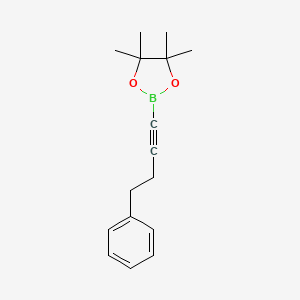
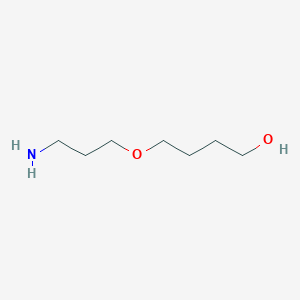
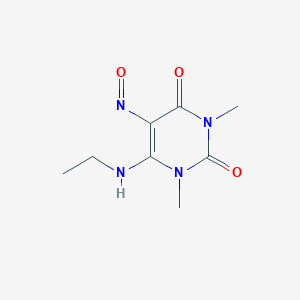

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
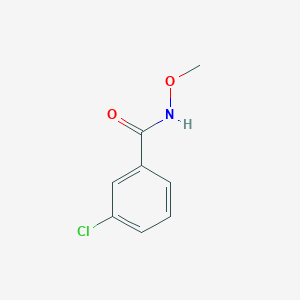

![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)
